REACTION_CXSMILES
|
[Br:1][CH2:2][CH:3]([S:6]([C:9]([CH3:12])([CH3:11])[CH3:10])(=[O:8])=[O:7])[CH2:4]Br.N1C(C)=CC=CC=1C>C(Cl)Cl>[C:9]([S:6]([C:3](=[CH2:4])[CH2:2][Br:1])(=[O:7])=[O:8])([CH3:12])([CH3:11])[CH3:10]
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Name
|
1,3-dibromo-2-(t-butylsulfonyl) propane
|
Quantity
|
16.78 g
|
Type
|
reactant
|
Smiles
|
BrCC(CBr)S(=O)(=O)C(C)(C)C
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 75 minutes
|
Duration
|
75 min
|
Type
|
EXTRACTION
|
Details
|
extracted with three 80-mL portions of 5% HCl
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried over MgSO41
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo from a water bath at 45° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)S(=O)(=O)C(CBr)=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.46 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |